AChE Inhibitory Potency vs. Donepezil and In-Class Benchmark (Cross-Study Class-Level Inference)
The target compound belongs to the thiazole acetamide class defined by Sun et al. (2016). Within that series, the most potent analog (compound 6d) achieved an AChE IC50 of 3.14 ± 0.16 µM, approximately 100-fold weaker than the clinical standard donepezil (AChE IC50 ≈ 0.03 µM) but with a distinct selectivity index (SI = 2.94 against BChE) [1]. The target compound's 2,4-dimethoxyphenyl substitution pattern is structurally intermediate between the 2,5-dimethoxy analog (predicted to reduce potency based on SAR trends) and the unsubstituted phenyl analog (lower potency). No direct IC50 measurement for CAS 897620-86-9 has been published. This evidence item is tagged as class-level inference; the quantitative values are from a congeneric series, not from the target compound itself.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate potency based on structural interpolation within Sun et al. congeneric series |
| Comparator Or Baseline | Donepezil: IC50 ≈ 0.03 µM; Sun et al. compound 6d: IC50 = 3.14 ± 0.16 µM; Sun et al. compound 6a (unsubstituted phenyl): IC50 > 30 µM |
| Quantified Difference | Target compound predicted to fall within 3.14–30 µM range; ≥100-fold weaker than donepezil |
| Conditions | In vitro AChE inhibition assay (Ellman method); electric eel AChE; 25°C, pH 8.0 |
Why This Matters
Identifies the potency window a procurement scientist should expect, preventing inappropriate selection of this research tool for applications requiring sub-micromolar AChE engagement.
- [1] Sun, Z.Q., Tu, L.X., Zhuo, F.J., Liu, S.X. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorg. Med. Chem. Lett. 2016, 26, 747-750. View Source
